molecular formula C19H19FN6O B6450075 6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2548995-10-2

6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No. B6450075
CAS RN: 2548995-10-2
M. Wt: 366.4 g/mol
InChI Key: KUDDHMSSINMCSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorobenzoyl group could potentially be introduced via a Friedel-Crafts acylation . The pyrrole ring could be synthesized through a variety of methods, including condensation of carboxylic acids . The purine ring is a common structure in biological molecules and can be synthesized through several methods, including the Traube purine synthesis.

Scientific Research Applications

Organic Electronics and Semiconductors

DBF-based polymers have garnered attention due to their low band gap and solution processability. For instance, poly{3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-phenylene} (PDPP-FPF) and related copolymers exhibit excellent hole mobility when used as the active layer in organic thin-film transistors (OTFTs). PDPP-FNF, in particular, achieves a remarkable hole mobility of 0.11 cm² V⁻¹ s⁻¹ in OTFT devices .

Organic Photovoltaics (OPVs)

DBF-containing polymers also find applications in organic photovoltaic devices. When used as donors alongside [70]PCBM acceptors, PDPP-FAF and PDPP-FNF achieve power conversion efficiencies (PCE) of 2.5% and 2.6%, respectively. These promising results highlight DBF’s potential for enhancing OPV performance .

Supramolecular Chemistry

DBF-containing molecules could participate in supramolecular assemblies or host-guest interactions. Researchers might explore their self-assembly behavior or use them as building blocks for functional materials.

properties

IUPAC Name

(2-fluorophenyl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-24-11-23-16-17(24)21-10-22-18(16)25-6-12-8-26(9-13(12)7-25)19(27)14-4-2-3-5-15(14)20/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDDHMSSINMCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

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